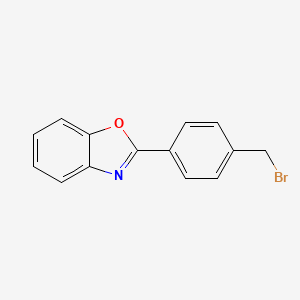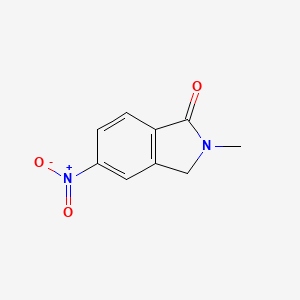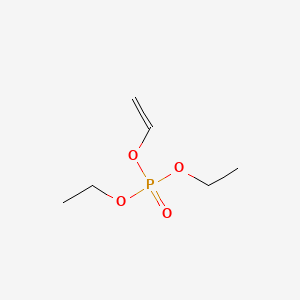
3-(o-Tolyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(o-Tolyl)acrylaldehyde, also known as 3-(2-methylphenyl)propenal, is an organic compound characterized by the presence of a tolyl group attached to a propenal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)acrylaldehyde typically involves the aldol condensation of o-tolualdehyde with acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 3-(o-Tolyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-o-Tolyl-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-o-Tolyl-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or alcohols in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 3-o-Tolyl-propanoic acid.
Reduction: 3-o-Tolyl-propanol.
Substitution: Imines or acetals depending on the nucleophile used.
科学的研究の応用
3-(o-Tolyl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-(o-Tolyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.
類似化合物との比較
3-p-Tolyl-propenal: Similar structure but with the tolyl group in the para position.
3-m-Tolyl-propenal: Similar structure but with the tolyl group in the meta position.
3-o-Tolyl-propanoic acid: The oxidized form of 3-(o-Tolyl)acrylaldehyde.
Uniqueness: this compound is unique due to the ortho position of the tolyl group, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts.
特性
CAS番号 |
4549-82-0 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
3-(2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3 |
InChIキー |
ZAUAFFKABKNGKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8801718.png)

![Pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8801736.png)







![2-Chloro-4-methylthieno[3,4-B]pyridine](/img/structure/B8801796.png)


